NS-2359

Description

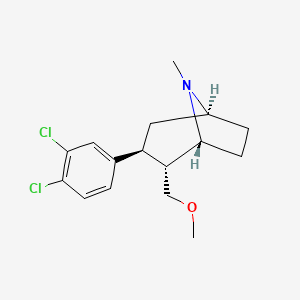

Structure

3D Structure

Properties

Key on ui mechanism of action |

NS2359 has a triple mode of action, inhibiting neuronal reuptake of the three neurotransmitters serotonin, noradrenaline and dopamine, all of which play an important role in the development of depression. NS2359 also increases release of the neurotransmitter acetylcholine. This mode of action is expected to produce a better and faster reduction of the symptoms associated with depression. This rationale has been confirmed in independent studies in which existing anti-depressants affecting serotonin have been combined with drugs that affect noradrenaline/dopamine. Drugs with this triple mode of action are expected to become the future standard in the treatment of depression. |

|---|---|

CAS No. |

195875-68-4 |

Molecular Formula |

C16H21Cl2NO |

Molecular Weight |

314.2 g/mol |

IUPAC Name |

(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane |

InChI |

InChI=1S/C16H21Cl2NO/c1-19-11-4-6-16(19)13(9-20-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,11-13,16H,4,6,8-9H2,1-2H3/t11-,12+,13+,16+/m0/s1 |

InChI Key |

PGYDXVBZYKQYCS-VPWBDBDCSA-N |

SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)COC |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)COC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NS-2359; GSK-372475; NS2359; GSK372475; NS 2359; GSK 372475 |

Origin of Product |

United States |

Foundational & Exploratory

NS-2359 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of NS-2359

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as GSK-372475) is a potent small molecule that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), commonly referred to as a triple reuptake inhibitor (TRI).[1] Developed initially for the treatment of depression and Attention-Deficit/Hyperactivity Disorder (ADHD), its clinical development was ultimately discontinued.[1] Despite this, the pharmacological profile of this compound serves as a significant case study in the development of multi-target agents for neuropsychiatric disorders. This document provides a detailed examination of its core mechanism of action, the experimental protocols used to elucidate this mechanism, and its quantitative pharmacological characteristics.

Core Mechanism of Action: Triple Monoamine Reuptake Inhibition

The primary mechanism of action of this compound is the simultaneous inhibition of three key monoamine transporters in the central nervous system:

-

Serotonin (B10506) Transporter (SERT)

-

Norepinephrine (B1679862) Transporter (NET)

-

Dopamine (B1211576) Transporter (DAT)

These transporters are transmembrane proteins located on presynaptic neurons. Their primary function is to clear neurotransmitters from the synaptic cleft by transporting them back into the presynaptic terminal, a process known as reuptake. This action terminates the neurotransmitter's signal and allows it to be repackaged into vesicles for future release.

By binding to and inhibiting SERT, NET, and DAT, this compound effectively blocks this reuptake process. This leads to an increased concentration and prolonged residence time of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in the synaptic cleft. The elevated levels of these key neurotransmitters enhance signaling at their respective postsynaptic receptors, which is the theoretical basis for its antidepressant and ADHD-treating effects. The rationale behind developing TRIs is that they may offer a broader spectrum of efficacy and a faster onset of action compared to agents that target only one or two monoamine systems.

Signaling Pathway Diagram

The following diagram illustrates the action of this compound at a monoaminergic synapse.

Caption: Mechanism of this compound as a triple reuptake inhibitor at the synapse.

Pharmacological Profile: Quantitative Data

| Transporter Target | Binding Affinity (Ki) or Inhibition (IC50) |

| Human Serotonin Transporter (hSERT) | Data not publicly available |

| Human Norepinephrine Transporter (hNET) | Data not publicly available |

| Human Dopamine Transporter (hDAT) | Data not publicly available |

Key Experimental Protocols

The characterization of a triple reuptake inhibitor like this compound relies on two primary types of in vitro experiments: radioligand binding assays to determine binding affinity and neurotransmitter uptake assays to measure functional inhibition.

Radioligand Binding Assay Protocol (Representative)

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand that binds to the transporter.

Objective: To determine the Ki of this compound for hSERT, hNET, and hDAT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.[2]

-

Radioligands: [³H]Citalopram (for hSERT), [³H]Nisoxetine (for hNET), [³H]WIN 35,428 (for hDAT).

-

Non-specific binding competitors: Clomipramine (SERT), Desipramine (NET), GBR 12909 (DAT).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

96-well microplates, glass fiber filters, and a scintillation counter.[3]

Procedure:

-

Membrane Preparation: Transfected cells are harvested, homogenized in a lysis buffer, and centrifuged to pellet the membranes. The pellet is washed and resuspended in assay buffer, and protein concentration is determined via a BCA assay.[2][3]

-

Assay Setup: For each transporter, three sets of reactions are prepared in a 96-well plate:

-

Total Binding: Cell membranes + radioligand + assay buffer.

-

Non-specific Binding (NSB): Cell membranes + radioligand + a high concentration of a known non-labeled competitor (e.g., 10 µM Desipramine for NET).[2]

-

Competitive Binding: Cell membranes + radioligand + varying concentrations of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).[2]

-

-

Incubation: The plates are incubated, typically for 60-120 minutes at a specific temperature (e.g., 4°C or room temperature), to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.[3]

-

Washing: Filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[2]

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured in counts per minute (CPM) using a scintillation counter.[2]

-

Data Analysis:

-

Specific Binding is calculated: Total Binding (CPM) - Non-specific Binding (CPM).

-

The data is plotted as percent specific binding versus the log concentration of this compound.

-

An IC50 value is determined using non-linear regression.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosome Neurotransmitter Uptake Assay Protocol (Representative)

This functional assay measures how effectively a compound inhibits the uptake of a radiolabeled neurotransmitter into isolated nerve terminals (synaptosomes).

Objective: To determine the IC50 of this compound for inhibiting the uptake of [³H]5-HT, [³H]NE, and [³H]DA into rat brain synaptosomes.

Materials:

-

Synaptosomes: Prepared from specific rat brain regions (e.g., striatum for dopamine, cortex for serotonin/norepinephrine).[4]

-

Radiolabeled Neurotransmitters: [³H]5-HT, [³H]Norepinephrine, [³H]Dopamine.

-

Test Compound: this compound, serially diluted.

-

Krebs-Henseleit Bicarbonate (KHB) buffer, oxygenated.[5]

-

96-well microplates, filtration apparatus, and a scintillation counter.

Procedure:

-

Synaptosome Preparation: Brain tissue is homogenized in a sucrose (B13894) solution and subjected to differential centrifugation to isolate the synaptosomal fraction (sealed presynaptic terminals).[6] The protein concentration is then quantified.

-

Assay Setup: A 96-well plate is prepared. Synaptosomes are pre-incubated with either buffer or various concentrations of this compound for 10-20 minutes at 37°C.

-

Uptake Initiation: The uptake reaction is initiated by adding the specific radiolabeled neurotransmitter (e.g., [³H]Dopamine) to each well.[7]

-

Incubation: The reaction proceeds for a short, defined period (e.g., 5-10 minutes) at 37°C.[8]

-

Uptake Termination: The reaction is stopped by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantification: The radioactivity trapped inside the synaptosomes on the filters is measured using a scintillation counter.

-

Data Analysis:

-

Non-specific uptake is determined in the presence of a known potent inhibitor or by conducting the assay at 4°C.

-

The percentage of inhibition is calculated for each concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of neurotransmitter uptake) is determined by fitting the data to a dose-response curve.

-

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing a monoamine reuptake inhibitor.

Caption: High-level workflow for the preclinical and clinical evaluation of this compound.

Clinical Development and Discontinuation

This compound was advanced into clinical trials by GlaxoSmithKline for major depressive disorder and ADHD. However, in 2009, development for depression was halted after Phase II trials indicated a lack of efficacy and poor tolerability compared to placebo and active controls.[1] Similarly, its development for ADHD did not proceed past Phase II. The outcome underscores the challenge of translating a potent in vitro pharmacological profile into clinical effectiveness and safety, highlighting the complexities of neuropsychiatric drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolate Functional Synaptosomes | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Interaction of Antidepressants with the Serotonin and Norepinephrine Transporters: MUTATIONAL STUDIES OF THE S1 SUBSTRATE BINDING POCKET - PMC [pmc.ncbi.nlm.nih.gov]

NS-2359: A Technical Overview of a Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359, also known as GSK-372475, is a potent small molecule that acts as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or triple reuptake inhibitor (TRI).[1][2][3][4][5] Developed by GlaxoSmithKline, it was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD).[2][3] The compound advanced to Phase II clinical trials but was ultimately discontinued (B1498344).[2] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and available pharmacological data for this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a tropane (B1204802) derivative with a complex stereochemistry that is crucial for its activity.[4] The fundamental chemical details are summarized in the table below.

| Property | Value |

| IUPAC Name | (1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-2-(methoxymethyl)-8-methyl-8-azabicyclo[3.2.1]octane |

| Synonyms | GSK-372475, NS2359 |

| Molecular Formula | C₁₆H₂₁Cl₂NO |

| Molecular Weight | 314.25 g/mol |

| SMILES | CN1[C@H]2CC[C@@H]1--INVALID-LINK--c3ccc(c(c3)Cl)Cl">C@@HCOC |

| InChI Key | PGYDXVBZYKQYCS-VPWBDBDCSA-N |

Mechanism of Action

This compound exerts its pharmacological effects by binding to and inhibiting the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[4][5] This inhibition blocks the reuptake of their respective neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—from the synaptic cleft. The resulting increase in the extracellular concentrations of these monoamines enhances neurotransmission in the central nervous system.[4] Preclinical and clinical studies have indicated that this compound exhibits approximately equipotent inhibition of all three transporters.[5]

Signaling Pathway

The simultaneous enhancement of serotonergic, noradrenergic, and dopaminergic signaling is the key feature of this compound's mechanism of action. This "triple-action" is hypothesized to produce a broader and potentially more rapid antidepressant effect compared to single or dual-acting agents. The general signaling pathway is depicted below.

Pharmacological Data

While specific quantitative binding affinity (Ki) values for this compound are not widely published, it is consistently described as having approximately equipotent inhibitory effects on the serotonin, norepinephrine, and dopamine transporters.[5] The determination of these values typically involves in vitro radioligand binding assays. For context, the table below includes data for a related triple reuptake inhibitor, tesofensine, which illustrates the type of data generated in preclinical characterization.

Table 1: In Vitro Monoamine Transporter Inhibition Data for Tesofensine (for illustrative purposes)

| Transporter | IC₅₀ (nM) - Rat Synaptosomes |

| Serotonin (SERT) | 11 |

| Norepinephrine (NET) | 3.2 |

| Dopamine (DAT) | 8 |

Data for tesofensine is provided as an example of typical quantitative data for a triple reuptake inhibitor.[6]

Experimental Protocols

The following is a generalized protocol for a radioligand binding assay to determine the binding affinity (Ki) of a test compound like this compound for the human monoamine transporters. This protocol is based on standard methodologies in the field.

Radioligand Binding Assay for SERT, NET, and DAT

1. Materials:

-

Membrane Preparations: Commercially available cell membranes from HEK293 cells stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

-

Radioligands:

-

For hSERT: [³H]-Citalopram

-

For hNET: [³H]-Nisoxetine

-

For hDAT: [³H]-WIN 35,428

-

-

Test Compound: this compound

-

Reference Compounds: Known selective inhibitors for each transporter (e.g., paroxetine (B1678475) for SERT, desipramine (B1205290) for NET, GBR 12909 for DAT).

-

Assay Buffer: Typically a buffer such as 50 mM Tris-HCl with 120 mM NaCl and 5 mM KCl, pH 7.4.

-

Scintillation Cocktail

-

Glass Fiber Filters

-

Cell Harvester and Scintillation Counter

2. Method:

-

Compound Dilution: Prepare a series of dilutions of this compound and the reference compounds in the assay buffer.

-

Reaction Mixture Preparation: In a 96-well plate, combine the cell membrane preparation, the appropriate radioligand, and either the assay buffer (for total binding), a high concentration of a non-labeled competing ligand (for non-specific binding), or the diluted test/reference compound.

-

Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 25°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Summary of Clinical Development

This compound underwent Phase II clinical trials for both MDD and ADHD.[2][3] In the trial for MDD, GSK372475 did not demonstrate a significant difference from placebo on key efficacy endpoints and was not well tolerated, with common adverse effects including dry mouth, headache, insomnia, and nausea.[5] In a study on adults with ADHD, this compound did not show an overall effect on ADHD symptoms but did show a modest improvement in cognitive function in the inattentive subtype.[3] The development of this compound was discontinued due to these disappointing results.[2]

Conclusion

This compound is a well-characterized triple reuptake inhibitor with a clear mechanism of action. While it did not succeed in clinical trials, the preclinical data and the understanding of its pharmacology provide valuable insights for the development of future SNDRIs. The information presented in this technical guide serves as a resource for researchers working on novel therapeutics for neuropsychiatric disorders.

References

- 1. Triple Reuptake Inhibitors: A Premise and Promise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. This compound | C16H21Cl2NO | CID 68470595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

NS-2359: A Technical Guide to a Triple Reuptake Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2359, also known as GSK-372475, is a potent triple reuptake inhibitor (TRI) that exhibits approximately equipotent inhibition of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][2] Developed initially for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD), its clinical development was discontinued (B1498344) due to a lack of efficacy and poor tolerability in Phase II trials.[2][3] Despite its discontinuation for these indications, this compound remains a significant tool compound for preclinical research into the therapeutic potential and challenges of triple reuptake inhibition. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound, including its binding affinities, detailed experimental protocols for its characterization, and the associated signaling pathways.

Core Pharmacological Profile: In Vitro Potency

This compound is characterized by its ability to block the reuptake of serotonin, norepinephrine, and dopamine with nanomolar affinities at their respective transporters.[4] The inhibitory potency of this compound has been determined through in vitro assays, providing quantitative measures of its interaction with the human monoamine transporters.

| Transporter | Parameter | Value (nM) |

| Human Serotonin Transporter (hSERT) | IC50 | 8.0 |

| Human Norepinephrine Transporter (hNET) | IC50 | 8.9 |

| Human Dopamine Transporter (hDAT) | IC50 | 8.6 |

Table 1: In Vitro Inhibitory Potency of this compound at Human Monoamine Transporters. Data from Yao et al., 2021.

Experimental Protocols

The characterization of this compound as a triple reuptake inhibitor involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and neurotransmitter uptake inhibition assays to determine functional potency (IC50).

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a generalized procedure for determining the binding affinity of a test compound like this compound for the serotonin, norepinephrine, and dopamine transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for hSERT, hNET, and hDAT.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing either hSERT, hNET, or hDAT.

-

Radioligands:

-

For hSERT: [³H]Citalopram

-

For hNET: [³H]Nisoxetine

-

For hDAT: [³H]WIN 35,428

-

-

Reference Compounds (for determination of non-specific binding):

-

For hSERT: Fluoxetine

-

For hNET: Desipramine

-

For hDAT: Cocaine

-

-

Test Compound: this compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Wash Buffer (ice-cold assay buffer)

-

96-well microplates

-

Glass fiber filters (pre-soaked in a solution like 0.5% polyethylenimine)

-

Cell harvester

-

Liquid scintillation counter and scintillation cocktail

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound and the respective reference compounds in assay buffer. The concentration range should be sufficient to generate a complete competition curve.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membrane preparation.

-

Non-specific Binding (NSB): A high concentration of the appropriate unlabeled reference compound, radioligand, and cell membrane preparation.

-

Test Compound: Dilutions of this compound, radioligand, and cell membrane preparation.

-

-

Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 25°C) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

-

Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a generalized method to measure the functional potency of a compound like this compound in inhibiting the uptake of neurotransmitters into cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the uptake of serotonin, norepinephrine, and dopamine.

Materials:

-

HEK293 cells stably expressing hSERT, hNET, or hDAT, cultured in 96-well plates.

-

Radiolabeled neurotransmitters:

-

[³H]Serotonin (5-HT)

-

[³H]Norepinephrine (NE)

-

[³H]Dopamine (DA)

-

-

Reference Inhibitors:

-

For hSERT: Fluoxetine

-

For hNET: Desipramine

-

For hDAT: Cocaine

-

-

Test Compound: this compound

-

Assay Buffer (e.g., Krebs-Henseleit buffer)

-

Lysis Buffer (e.g., 1% SDS)

-

96-well microplates

-

Liquid scintillation counter and scintillation cocktail

Procedure:

-

Cell Culture: Plate the transporter-expressing cells in 96-well plates and grow to a suitable confluency.

-

Compound Preparation: Prepare serial dilutions of this compound and the reference inhibitors in assay buffer.

-

Assay:

-

Wash the cells with pre-warmed assay buffer.

-

Pre-incubate the cells with the various concentrations of this compound or reference inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

Initiate the uptake by adding the respective radiolabeled neurotransmitter at a concentration close to its Michaelis-Menten constant (Km).

-

Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C, ensuring the uptake is in the linear range.

-

Include control wells with a high concentration of a known inhibitor to determine non-specific uptake.

-

-

Termination: Terminate the uptake by rapidly washing the cells multiple times with ice-cold assay buffer.

-

Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and measure the radioactivity.

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Determine the percentage of inhibition for each concentration of this compound relative to the specific uptake in the absence of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound is the blockade of SERT, NET, and DAT. This leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine in the synaptic cleft, thereby enhancing neurotransmission.

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Caption: Experimental and developmental workflow for a triple reuptake inhibitor like this compound.

Conclusion

This compound is a well-characterized triple reuptake inhibitor with balanced, potent activity against the serotonin, norepinephrine, and dopamine transporters. While its clinical development was halted, the extensive preclinical characterization of this compound provides a valuable dataset for researchers in the field of antidepressant and psychostimulant drug discovery. The detailed protocols and understanding of its mechanism of action can guide the development and evaluation of future multi-target agents for neuropsychiatric disorders. The challenges encountered during its clinical evaluation also offer important lessons regarding the translation of preclinical triple reuptake inhibition to therapeutic efficacy and tolerability in human populations.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Structure–Activity Relationship Study and Combinatorial Synthetic Approach of C-Terminal Modified Bifunctional Peptides That Are δ/μ Opioid Receptor Agonists and Neurokinin 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

GSK-372475: A Technical Overview of its Interaction with the Serotonin Transporter

For Researchers, Scientists, and Drug Development Professionals

Published: December 16, 2025

Abstract

GSK-372475, also known as NS-2359, is a triple reuptake inhibitor (TRI) that was developed for the treatment of major depressive disorder (MDD). It exhibits approximately equipotent inhibitory activity against the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT).[1][2] Despite its promising mechanism of action, clinical trials for MDD were discontinued (B1498344) due to a lack of efficacy and poor tolerability.[2][3] This technical guide provides a comprehensive overview of the available information regarding the affinity of GSK-372475 for the serotonin transporter. However, it is important to note that specific quantitative binding affinity data, such as Kᵢ (inhibition constant) or IC₅₀ (half-maximal inhibitory concentration) values for GSK-372475 at the human serotonin transporter, are not publicly available in the peer-reviewed literature. This is likely due to the discontinuation of its clinical development. Therefore, this document will focus on the qualitative aspects of its interaction with SERT and provide general methodologies for the types of experiments typically used to characterize such compounds.

Introduction

The serotonin transporter (SERT) is a critical protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[4][5] This mechanism makes SERT a primary target for many antidepressant medications, including selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[5] GSK-372475 was designed as a triple reuptake inhibitor, aiming to modulate the levels of serotonin, norepinephrine, and dopamine simultaneously.[1][2] The rationale behind this approach was to potentially offer a broader spectrum of antidepressant activity.

GSK-372475 and Serotonin Transporter Interaction

GSK-372475 acts as an inhibitor of the serotonin transporter.[1] By binding to SERT, it blocks the reabsorption of serotonin into the presynaptic neuron, leading to an increased concentration of serotonin in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be a key factor in its intended antidepressant effects. While the precise binding affinity remains undisclosed, its characterization as "equipotent" with its inhibition of NET and DAT suggests that its affinity for SERT is significant.

Quantitative Data

As of the latest available information, specific quantitative data detailing the binding affinity (Kᵢ or IC₅₀ values) of GSK-372475 for the serotonin transporter have not been published in publicly accessible scientific literature. Pharmaceutical companies often do not publish detailed preclinical data for compounds that do not advance to market.

Experimental Protocols for Transporter Affinity Assessment

To provide context for researchers, this section outlines the standard experimental methodologies used to determine the binding affinity of a compound like GSK-372475 to the serotonin transporter.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter.

Objective: To determine the inhibition constant (Kᵢ) of GSK-372475 for the serotonin transporter.

General Protocol:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human serotonin transporter (e.g., HEK293 or CHO cells) or from brain tissue known to have a high density of SERT (e.g., rat brain cortex).

-

Radioligand Selection: A radiolabeled ligand with high affinity and selectivity for SERT is used. Common choices include [³H]citalopram, [³H]paroxetine, or [¹²⁵I]RTI-55.

-

Competition Binding Assay:

-

A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (GSK-372475).

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated via rapid filtration through glass fiber filters.

-

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

-

The IC₅₀ value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

-

The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Signaling Pathways

Inhibition of the serotonin transporter by GSK-372475 is expected to initiate a cascade of downstream signaling events, although specific studies on the effects of GSK-372475 are not available. The primary effect is the potentiation of serotonergic signaling.

An increase in synaptic serotonin leads to the activation of various postsynaptic serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, etc.), which are coupled to different intracellular signaling pathways. For instance, activation of G-protein coupled serotonin receptors can lead to the modulation of adenylyl cyclase and phospholipase C activity, resulting in changes in the levels of second messengers like cAMP and IP₃/DAG. These changes, in turn, can influence the activity of protein kinases such as PKA and PKC, leading to the phosphorylation of various downstream targets, including transcription factors like CREB. Chronic administration of SERT inhibitors is also known to lead to adaptive changes, such as the desensitization of 5-HT₁ₐ autoreceptors and alterations in gene expression, including an increase in brain-derived neurotrophic factor (BDNF).

Conclusion

GSK-372475 is a triple reuptake inhibitor with inhibitory activity at the serotonin transporter. While its clinical development was halted, understanding its interaction with SERT remains relevant for the broader field of neuropharmacology and drug development. The lack of publicly available quantitative binding data for GSK-372475 highlights a common challenge in the analysis of discontinued drug candidates. The experimental protocols and signaling pathway diagrams provided herein are based on established principles in pharmacology and are intended to serve as a general guide for researchers in the absence of specific data for this compound. Further research, should the compound become available for in vitro studies, would be necessary to fully elucidate its precise affinity and functional effects at the serotonin transporter.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Regulation of monoamine transporters: influence of psychostimulants and therapeutic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Norepinephrine Transporter Binding of NS-2359

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2359, also known as tesofensine, is a potent psychoactive compound belonging to the phenyltropane class of drugs. Initially investigated for the treatment of neurodegenerative disorders, its significant effects on weight loss have redirected its development towards becoming a potential anti-obesity therapeutic. The primary mechanism of action of this compound is the inhibition of the reuptake of the monoamine neurotransmitters norepinephrine (B1679862) (NE), dopamine (B1211576) (DA), and serotonin (B10506) (5-HT) by their respective transporters: the norepinephrine transporter (NET), the dopamine transporter (DAT), and the serotonin transporter (SERT). This guide provides a detailed technical overview of the binding characteristics of this compound to the norepinephrine transporter, including its binding affinity, the experimental protocols used for its characterization, and the downstream signaling pathways implicated in its pharmacological effects.

Introduction

The norepinephrine transporter (NET) is a crucial regulator of noradrenergic signaling in the central and peripheral nervous systems. By reuptaking norepinephrine from the synaptic cleft back into the presynaptic neuron, NET controls the magnitude and duration of neurotransmission. Inhibition of NET leads to an accumulation of norepinephrine in the synapse, thereby enhancing noradrenergic signaling. This mechanism is a key target for a variety of antidepressant and psychostimulant drugs. This compound is a triple reuptake inhibitor with high affinity for NET, and its interaction with this transporter is a significant contributor to its overall pharmacological profile.[1][2][3]

Quantitative Binding Data

The binding affinity of this compound for the norepinephrine transporter, as well as for the dopamine and serotonin transporters, has been determined through in vitro radioligand binding and uptake inhibition assays. There are some discrepancies in the reported values in the literature, which may be attributed to different experimental conditions and methodologies. The available data is summarized below.

Table 1: In Vitro Inhibition of Monoamine Uptake by this compound in Rat Brain Synaptosomes [4]

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 3.2 |

| Dopamine Transporter (DAT) | 8 |

| Serotonin Transporter (SERT) | 11 |

Data from NeuroSearch A/S patent WO 97/30997, as cited in a 2009 review.[4]

Table 2: Reported Monoamine Transporter Affinities of Tesofensine (this compound) [5]

| Transporter | IC50 (nM) |

| Norepinephrine Transporter (NET) | 1.7 |

| Serotonin Transporter (SERT) | 11 |

| Dopamine Transporter (DAT) | 65 |

These values were reported as more recent data in a review, highlighting the higher selectivity of tesofensine for the norepinephrine transporter.

Experimental Protocols

The characterization of this compound's binding to the norepinephrine transporter typically involves two key in vitro experimental procedures: radioligand binding assays and norepinephrine uptake inhibition assays. The following are detailed representative protocols based on established methodologies for these types of studies.

Radioligand Binding Assay for NET

This assay determines the affinity of this compound for the norepinephrine transporter by measuring its ability to displace a radiolabeled ligand that specifically binds to NET. A common radioligand used for this purpose is [³H]nisoxetine.

3.1.1. Materials

-

Tissue Preparation: Rat brain tissue (e.g., cortex or hippocampus, regions rich in NET).

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Assay Buffer: 50 mM Tris-HCl, 300 mM NaCl, 5 mM KCl, pH 7.4.

-

-

Radioligand: [³H]nisoxetine.

-

Competitor: Desipramine (B1205290) (for determination of non-specific binding).

-

Test Compound: this compound (tesofensine).

-

Instrumentation: Homogenizer, refrigerated centrifuge, liquid scintillation counter.

3.1.2. Protocol

-

Membrane Preparation:

-

Dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 100-200 µg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay Buffer, membrane preparation, and [³H]nisoxetine.

-

Non-specific Binding: Assay Buffer with a high concentration of desipramine (e.g., 1 µM), membrane preparation, and [³H]nisoxetine.

-

Displacement: Assay Buffer with varying concentrations of this compound, membrane preparation, and [³H]nisoxetine.

-

-

Incubate the plate at 4°C for 2-3 hours.

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold Assay Buffer.

-

Measure the radioactivity on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³H]Norepinephrine Uptake Inhibition Assay

This functional assay measures the ability of this compound to inhibit the uptake of radiolabeled norepinephrine into synaptosomes.

3.2.1. Materials

-

Tissue Preparation: Rat brain synaptosomes (prepared from cortex or hypothalamus).

-

Buffers: Krebs-Ringer buffer (containing 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 1.3 mM CaCl₂, 10 mM glucose, and 1 mM ascorbic acid), pH 7.4.

-

Radiolabeled Substrate: [³H]norepinephrine.

-

Test Compound: this compound (tesofensine).

-

Instrumentation: Filtration apparatus, liquid scintillation counter.

3.2.2. Protocol

-

Synaptosome Preparation:

-

Homogenize brain tissue in a sucrose (B13894) solution (e.g., 0.32 M sucrose).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes to remove larger debris.

-

Centrifuge the supernatant at 20,000 x g for 20 minutes to pellet the synaptosomes.

-

Resuspend the synaptosomal pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.

-

Initiate the uptake by adding a fixed concentration of [³H]norepinephrine.

-

Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity accumulated in the synaptosomes using a liquid scintillation counter.

-

-

Data Analysis:

-

Determine the amount of [³H]norepinephrine taken up at each concentration of this compound.

-

Plot the percentage of uptake inhibition against the logarithm of the this compound concentration.

-

Calculate the IC50 value for uptake inhibition using non-linear regression analysis.

-

Visualizations

Mechanism of Action

Caption: Mechanism of this compound at the noradrenergic synapse.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for determining this compound binding affinity to NET.

Downstream Signaling Pathway of NET Inhibition

Caption: Postulated signaling cascade following NET inhibition by this compound.

Discussion

The available data consistently demonstrate that this compound is a potent inhibitor of the norepinephrine transporter. Its high affinity for NET, comparable to or greater than its affinity for DAT and SERT, suggests that the noradrenergic system plays a significant role in its pharmacological effects. The inhibition of NET by this compound leads to an increase in the synaptic concentration of norepinephrine, which in turn activates adrenergic receptors.

The downstream signaling cascade following the activation of Gs-coupled adrenergic receptors is well-established and involves the activation of adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which can then phosphorylate various intracellular targets, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB can then modulate the expression of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF). While this pathway is the generally accepted consequence of NET inhibition, further research is required to delineate the specific downstream effects of this compound in different brain regions and their correlation with its therapeutic and adverse effects.

The discrepancies in the reported binding affinities of this compound highlight the importance of standardized experimental protocols and the need for head-to-head comparative studies. The provided experimental protocols serve as a foundation for such investigations, allowing for the consistent and reproducible characterization of this compound and other novel monoamine reuptake inhibitors.

Conclusion

This compound is a potent inhibitor of the norepinephrine transporter, a key component of its triple monoamine reuptake inhibitory profile. Its high affinity for NET is well-documented through in vitro binding and uptake assays. The downstream consequences of this inhibition are likely mediated through the canonical Gs-cAMP-PKA signaling pathway, leading to changes in gene expression and neuronal function. A thorough understanding of the interaction of this compound with the norepinephrine transporter is essential for the continued development of this compound for therapeutic applications and for elucidating the complex neurobiology of monoaminergic systems. Further research should focus on resolving the discrepancies in binding data, exploring the specific downstream signaling events, and correlating these molecular actions with the in vivo physiological and behavioral effects of the drug.

References

- 1. Tesofensine, a novel triple monoamine re-uptake inhibitor with anti-obesity effects: dopamine transporter occupancy as measured by PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tesofensine, a monoamine reuptake inhibitor for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tesofensine, a novel antiobesity drug, silences GABAergic hypothalamic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tesofensine - Wikipedia [en.wikipedia.org]

Dopamine Transporter Occupancy by NS-2359: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359, also known as brasofensine, is a potent dopamine (B1211576) reuptake inhibitor that has been investigated for its therapeutic potential in various central nervous system disorders. As a monoamine transporter ligand, this compound exhibits high affinity for the dopamine transporter (DAT), as well as affinity for the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. Understanding the in vivo occupancy of DAT by this compound is crucial for elucidating its pharmacokinetic and pharmacodynamic relationship, optimizing dosing regimens in clinical trials, and evaluating its therapeutic window.

This technical guide provides a comprehensive overview of the available data on the interaction of this compound with the dopamine transporter. Due to the limited availability of public human positron emission tomography (PET) imaging data specifically for this compound, this document focuses on its in vitro binding affinity and provides a generalized, yet detailed, experimental protocol for assessing DAT occupancy—a methodology applicable to the clinical evaluation of novel compounds like this compound.

Data Presentation: In Vitro Binding Affinity of this compound

While in vivo dopamine transporter occupancy data for this compound from human PET studies are not publicly available, in vitro studies have characterized its binding affinity (Ki) for human monoamine transporters. The following table summarizes these findings, offering a comparative view of its potency at DAT, SERT, and NET.

| Transporter | Binding Affinity (Ki, nM) |

| Dopamine Transporter (DAT) | 1.5 |

| Serotonin Transporter (SERT) | 13 |

| Norepinephrine Transporter (NET) | 3.9 |

Note: Ki values represent the concentration of the drug that binds to 50% of the transporters in vitro. Lower values indicate higher binding affinity.

Experimental Protocols: A Generalized Approach for In Vivo Dopamine Transporter Occupancy Measurement via PET

The following section outlines a standard methodology for a human Positron Emission Tomography (PET) study designed to quantify the in vivo occupancy of the dopamine transporter by a novel therapeutic agent, such as this compound.

Subject Recruitment and Screening

-

Inclusion Criteria: Healthy male and female volunteers, typically between the ages of 18 and 55, with no history of neurological or psychiatric disorders. Participants must have a body mass index (BMI) within a normal range.

-

Exclusion Criteria: Presence of any significant medical condition, history of substance abuse, use of any psychotropic medications, pregnancy or lactation, and contraindications for MRI or PET scans (e.g., metal implants, claustrophobia).

-

Screening Procedures: A thorough physical and neurological examination, electrocardiogram (ECG), standard blood and urine tests, and a structural Magnetic Resonance Imaging (MRI) scan to rule out any brain abnormalities.

Radiotracer and Drug Administration

-

Radiotracer: A validated PET radiotracer with high affinity and selectivity for the dopamine transporter is used, such as [¹¹C]cocaine or [¹¹C]PE2I. The radiotracer is synthesized in a cyclotron and must pass quality control tests for radiochemical purity and specific activity before injection.

-

Drug Administration: this compound would be administered orally at various single doses across different cohorts of subjects. A placebo group would also be included. The timing of radiotracer injection is critical and is determined based on the pharmacokinetic profile of this compound to coincide with peak plasma concentrations.

PET and MRI Data Acquisition

-

Baseline Scan: Each subject undergoes a baseline PET scan before the administration of this compound to measure their baseline DAT availability.

-

Post-Dosing Scans: Following a washout period, subjects receive a single oral dose of this compound or placebo. A second PET scan is performed at the predicted time of peak plasma concentration of the drug.

-

Dynamic PET Scanning: PET data are acquired in a dynamic mode, typically for 90-120 minutes, immediately following the intravenous bolus injection of the radiotracer. This allows for the measurement of the time course of radiotracer concentration in the brain.

-

Arterial Blood Sampling: To facilitate kinetic modeling, arterial blood samples are collected throughout the PET scan to measure the concentration of the radiotracer in plasma and its metabolites.

-

Structural MRI: A high-resolution T1-weighted MRI scan is acquired for each subject to provide anatomical information for co-registration with the PET data and for accurate delineation of brain regions of interest.

Data Analysis

-

Image Co-registration and Region of Interest (ROI) Definition: The dynamic PET images are co-registered with the individual's structural MRI. Regions of interest, including the striatum (caudate and putamen) which has a high density of DAT, and a reference region with negligible DAT density (e.g., cerebellum), are delineated on the MRI.

-

Kinetic Modeling: The time-activity curves of the radiotracer in the brain ROIs and the arterial plasma input function are used to estimate the DAT binding potential (BP_ND). The BP_ND is a measure of the density of available transporters.

-

Calculation of DAT Occupancy: The DAT occupancy for each subject at a given dose of this compound is calculated as the percentage reduction in BP_ND from the baseline scan to the post-dosing scan: Occupancy (%) = [(BP_ND_baseline - BP_ND_drug) / BP_ND_baseline] * 100

-

Pharmacokinetic-Pharmacodynamic Modeling: The relationship between the plasma concentration of this compound and DAT occupancy is modeled to estimate key parameters such as the EC₅₀ (the plasma concentration required to achieve 50% of the maximum occupancy).

Mandatory Visualizations

Mechanism of Action of a Dopamine Reuptake Inhibitor

Caption: this compound blocks the dopamine transporter, increasing dopamine levels in the synapse.

Experimental Workflow for a PET DAT Occupancy Study

Caption: A streamlined workflow for conducting a clinical PET study to determine DAT occupancy.

Preclinical Pharmacology of NS-2359: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NS-2359, also known as GSK-372475, is a potent triple monoamine reuptake inhibitor (TRI) that demonstrates high affinity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1][2][3][4] As a compound that simultaneously blocks the reuptake of these three key neurotransmitters, this compound was investigated for its therapeutic potential in central nervous system disorders, primarily attention-deficit/hyperactivity disorder (ADHD) and major depressive disorder (MDD).[3][5][6][7] Despite showing promise in preclinical and early clinical studies, its development was ultimately discontinued (B1498344) due to a lack of efficacy and tolerability in later-phase clinical trials.[3][6][7] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Pharmacological Data

The primary mechanism of action of this compound is the inhibition of monoamine reuptake at DAT, NET, and SERT. This activity leads to an increase in the extracellular concentrations of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Table 1: In Vitro Binding Affinities of this compound for Human Monoamine Transporters

| Target | IC50 (nM) |

| Dopamine Transporter (hDAT) | 10 |

| Norepinephrine Transporter (hNET) | 2 |

| Serotonin Transporter (hSERT) | 10 |

Data sourced from Andersen et al., 2021.[1]

Experimental Protocols

While specific, detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain, the following methodologies are standard for characterizing triple reuptake inhibitors and were likely employed in the assessment of this compound.

Monoamine Transporter Binding Assays (Radioligand Displacement)

Objective: To determine the binding affinity (Ki or IC50) of this compound for the dopamine, norepinephrine, and serotonin transporters.

General Protocol:

-

Preparation of Transporter-Expressing Membranes: Membranes are prepared from cell lines (e.g., HEK293, CHO) stably transfected with the human genes for DAT, NET, or SERT.

-

Radioligand Incubation: A specific radioligand with high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) is incubated with the cell membranes.

-

Competitive Binding: Increasing concentrations of this compound are added to the incubation mixture to compete with the radioligand for binding to the transporter.

-

Separation and Quantification: The membrane-bound radioactivity is separated from the unbound radioactivity by rapid filtration. The amount of bound radioactivity is then quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Assays

Objective: To measure the functional potency of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin into nerve terminals.

General Protocol:

-

Preparation of Synaptosomes: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).

-

Incubation: Synaptosomes are incubated with increasing concentrations of this compound.

-

Neurotransmitter Uptake: A radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the incubation mixture to initiate uptake.

-

Termination of Uptake: After a short incubation period, the uptake process is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radiolabeled neurotransmitter taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the neurotransmitter uptake (IC50) is determined.

In Vivo Microdialysis

Objective: To assess the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in the brains of freely moving animals.

General Protocol:

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, nucleus accumbens) in an anesthetized rodent.

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF).

-

Sample Collection: Dialysate samples, containing extracellular fluid from the brain region, are collected at regular intervals.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally).

-

Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Changes in the extracellular levels of the monoamines following drug administration are calculated as a percentage of the baseline levels.

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical characterization.

Caption: Mechanism of action of this compound as a triple reuptake inhibitor.

Caption: A typical preclinical evaluation workflow for a triple reuptake inhibitor.

Conclusion

This compound is a well-characterized triple monoamine reuptake inhibitor with potent activity at the dopamine, norepinephrine, and serotonin transporters. Its preclinical profile suggested a potential therapeutic benefit in disorders characterized by monoaminergic dysregulation. While clinical development was halted, the preclinical data for this compound remain valuable for understanding the structure-activity relationships of triple reuptake inhibitors and for the design of future multi-target ligands for neuropsychiatric disorders. The methodologies outlined in this guide provide a framework for the preclinical assessment of such compounds, from initial in vitro characterization to in vivo validation of their pharmacological effects.

References

- 1. idrblab.org [idrblab.org]

- 2. NS 2359 - AdisInsight [adisinsight.springer.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]

An In-depth Technical Guide to the Investigational Antidepressant NS-2359 (GSK-372475)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NS-2359, also known as GSK-372475, is a novel tropane-based triple reuptake inhibitor (TRI) that was investigated for the treatment of major depressive disorder (MDD) and attention-deficit/hyperactivity disorder (ADHD). As a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), this compound was designed to offer a broader spectrum of antidepressant efficacy by modulating the synaptic concentrations of three key monoamine neurotransmitters.[1] Despite a promising mechanism of action, the development of this compound was discontinued (B1498344) in 2009 after Phase II clinical trials failed to demonstrate sufficient efficacy and revealed a challenging tolerability profile in patients with MDD.[2] This technical guide provides a comprehensive overview of the core pharmacological and clinical data available for this compound, including its mechanism of action, binding affinities, clinical trial designs, and reported outcomes.

Core Pharmacological Data

This compound is characterized by its approximately equipotent inhibition of the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[3] This balanced activity across the three monoamine transporters was hypothesized to produce a more robust and rapid antidepressant effect compared to selective or dual reuptake inhibitors.

Table 1: In Vitro Binding Affinity and Potency of this compound

| Target Transporter | IC50 (nM) |

| Human Dopamine Transporter (hDAT) | 7.9 |

| Human Norepinephrine Transporter (hNET) | 1.1 |

| Human Serotonin Transporter (hSERT) | 4.1 |

Data extracted from computational and experimental studies. The IC50 values represent the concentration of this compound required to inhibit 50% of the transporter activity in vitro.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

The therapeutic rationale for a triple reuptake inhibitor like this compound is rooted in the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin, norepinephrine, and/or dopamine contributes to depressive symptoms. By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their availability to bind to postsynaptic receptors, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[1]

References

- 1. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Efficacy, safety, and tolerability of a triple reuptake inhibitor GSK372475 in the treatment of patients with major depressive disorder: two randomized, placebo- and active-controlled clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to NS-2359 (Tesofensine) for ADHD Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-2359, also known as Tesofensine, is a potent triple monoamine reuptake inhibitor that blocks the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[1] Originally investigated for neurodegenerative disorders, its development shifted towards obesity treatment due to observed weight loss in early trials.[2] Concurrently, its neurochemical profile prompted exploration for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).

A key clinical trial in adults with ADHD revealed that while this compound did not demonstrate an overall statistically significant improvement in total ADHD symptoms compared to placebo, it showed a modest signal of efficacy in the inattentive subtype.[3] Furthermore, the compound exhibited pro-cognitive effects, improving attention, as well as episodic and working memory.[3] However, development for ADHD was ultimately halted due to the overall trial results.[4]

This technical guide provides a comprehensive overview of this compound, summarizing its mechanism of action, pharmacokinetics, and the available data from preclinical and clinical research relevant to ADHD. It is intended to serve as a resource for researchers and drug development professionals interested in the potential of triple monoamine reuptake inhibitors for ADHD and related cognitive deficits.

Mechanism of Action

This compound is a phenyltropane analog that functions as a potent inhibitor of the presynaptic reuptake of dopamine, norepinephrine, and serotonin.[3] By blocking DAT, NET, and SERT, this compound increases the synaptic concentrations of these key neurotransmitters, which are crucial for regulating attention, motivation, and executive function.[1] Preclinical studies have shown that tesofensine's effects on appetite suppression are mediated by the indirect stimulation of α1-adrenoceptors and dopamine D1 receptors.[5]

dot

Caption: Mechanism of action of this compound.

Pharmacodynamics: Transporter Binding Affinity

| Transporter | IC50 (nM) |

| Dopamine Transporter (DAT) | 8.0 |

| Norepinephrine Transporter (NET) | 3.2 |

| Serotonin Transporter (SERT) | 11.0 |

Data from in vitro experiments using rat synaptosomes and 3H-labeled monoamines.

More recent data suggests a different binding profile with IC50 values of 65 nM for DAT, 1.7 nM for NET, and 11 nM for SERT.[2] This revised profile, with lower relative potency for DAT, may explain the lack of efficacy observed in clinical trials for Parkinson's disease.[2]

Pharmacokinetics in Humans

This compound exhibits a long elimination half-life in humans, which has implications for its dosing regimen and potential for steady-state accumulation.

| Parameter | Value |

| Time to Maximum Plasma Concentration (Tmax) | 6-8 hours |

| Absolute Bioavailability | >90% |

| Volume of Distribution (Vd) | ~600 L |

| Elimination Half-life (t1/2) | ~200 hours (approximately 8-9 days) |

| Metabolism | Primarily by CYP3A4 to its active metabolite, M1 (NS-2360) |

| M1 (NS-2360) Half-life | ~400 hours |

Data from clinical studies in humans.[4][6]

Clinical Research in ADHD

Wilens et al. (2008): A Randomized Controlled Trial in Adults with ADHD

This pivotal study was a multi-center, double-blind, randomized, placebo-controlled, parallel-group trial designed to evaluate the efficacy and safety of this compound in adults with a DSM-IV diagnosis of ADHD.[3]

Experimental Protocol:

-

Participants: Adults aged 18-55 years meeting DSM-IV criteria for ADHD.

-

Intervention: 0.5 mg this compound or placebo administered orally once daily for 8 weeks.

-

Primary Efficacy Endpoint: Change from baseline in the investigator-rated ADHD Rating Scale (ADHD-RS) total score.

-

Secondary Efficacy Endpoints: Patient-rated ADHD-RS, Conners' Adult ADHD Rating Scale (CAARS), Brown Attention-Deficit Disorder Scale, and Clinical Global Impression-Improvement (CGI-I) scale.

-

Cognitive Assessment: A computerized neuropsychological evaluation was performed to assess attention, working memory, and episodic memory.[3]

dot

References

- 1. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 2. Tesofensine - Wikipedia [en.wikipedia.org]

- 3. A randomized controlled trial of a novel mixed monoamine reuptake inhibitor in adults with ADHD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Portico [access.portico.org]

- 5. Tesofensine, a Novel Triple Monoamine Reuptake Inhibitor, Induces Appetite Suppression by Indirect Stimulation of α1 Adrenoceptor and Dopamine D1 Receptor Pathways in the Diet-Induced Obese Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Population pharmacokinetic modelling of NS2330 (tesofensine) and its major metabolite in patients with Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NS-2359 (Tesofensine) in Cocaine Dependence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NS-2359, also known as Tesofensine, is a triple monoamine reuptake inhibitor that has been investigated as a potential pharmacotherapy for cocaine dependence. By blocking the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT), this compound modulates synaptic concentrations of these key neurotransmitters implicated in the reinforcing effects of cocaine and the pathophysiology of addiction. This technical guide provides an in-depth overview of the core preclinical and clinical research on this compound for cocaine dependence, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action: Triple Monoamine Reuptake Inhibition

This compound is a phenyltropane analog that centrally blocks the reuptake of dopamine, norepinephrine, and serotonin with nanomolar affinities at their respective transporters.[1] This action leads to an increase in the extracellular concentrations of these neurotransmitters in key brain regions associated with reward and addiction, such as the nucleus accumbens. The rationale for using a triple reuptake inhibitor for cocaine dependence is to mimic some of cocaine's neurochemical effects to alleviate withdrawal and craving, while having a different pharmacokinetic profile that does not produce the same abuse liability.[1]

Binding Affinity and Potency

Quantitative data on the inhibitory activity of this compound at the three main monoamine transporters are summarized below.

| Transporter | Parameter | Value (nM) |

| Dopamine Transporter (DAT) | IC₅₀ | 8.0 |

| Norepinephrine Transporter (NET) | IC₅₀ | 3.2 |

| Serotonin Transporter (SERT) | IC₅₀ | 11.0 |

| Table 1: In vitro inhibitory potency of this compound at human monoamine transporters. |

Biochemical assays have determined the half-maximal inhibitory concentrations (IC₅₀) of this compound, demonstrating its potent activity at all three transporters.

Signaling Pathways

The simultaneous inhibition of DAT, NET, and SERT by this compound leads to a complex downstream signaling cascade within neurons of the nucleus accumbens, a critical brain region in the reward pathway. The sustained elevation of synaptic dopamine, norepinephrine, and serotonin is hypothesized to normalize the neuroadaptations that occur with chronic cocaine use. One of the key downstream pathways affected is the cyclic adenosine (B11128) monophosphate (cAMP) signaling cascade.

Preclinical Studies in Non-Human Primates

Preclinical investigations in rhesus monkeys have been instrumental in evaluating the potential of this compound to reduce cocaine-seeking behavior. These studies typically employ intravenous self-administration paradigms.

Experimental Protocol: Intravenous Cocaine Self-Administration in Rhesus Monkeys

The following protocol outlines a typical experimental design used to assess the effects of a candidate medication like this compound on cocaine self-administration.

Summary of Preclinical Findings

Preclinical studies have demonstrated that chronic administration of this compound can significantly attenuate cocaine self-administration in rhesus monkeys.[1][2] While specific quantitative dose-response data from these studies are not publicly available, the consistent qualitative findings of reduced cocaine intake supported the transition of this compound into clinical trials.

Clinical Studies in Humans

Based on promising preclinical data and a favorable safety profile in early human studies, this compound advanced to Phase II clinical trials for the treatment of cocaine dependence.

Phase II Clinical Trial (NCT02798627)

A key Phase II, randomized, double-blind, placebo-controlled trial was conducted to evaluate the efficacy of this compound in treatment-seeking individuals with cocaine use disorder.[1][2]

| Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled |

| Participants | 80 adults with cocaine use disorder |

| Treatment Arms | This compound (1 mg or 2 mg daily) or Placebo |

| Duration | 8 weeks of treatment |

| Primary Outcome | 3 consecutive weeks of cocaine abstinence during the final 3 weeks of the trial, verified by urine benzoylecgonine (B1201016) (BE) levels |

| Adjuvant Therapy | All participants received weekly cognitive-behavioral therapy (CBT) |

| Table 2: Design of the Phase II Clinical Trial of this compound for Cocaine Dependence (NCT02798627). |

Clinical Trial Workflow

The workflow for the NCT02798627 clinical trial is depicted below.

Clinical Trial Results

The Phase II clinical trial (NCT02798627) investigating this compound for cocaine dependence found that a 2 mg daily dose was well tolerated by patients.[3] However, the study concluded that this dose of this compound was no more effective than placebo in promoting abstinence from cocaine in individuals with Cocaine Use Disorder.[3] An interim analysis of blinded data from the first 50 patients prompted the continuation of the study to explore a higher dose, though the final results of this extension are not yet publicly available.[4][5]

| Outcome Measure | This compound (2 mg) Group | Placebo Group |

| Cocaine Abstinence | No significant difference | No significant difference |

| Table 3: Primary Efficacy Outcome of the NCT02798627 Clinical Trial. |

Conclusion and Future Directions

This compound (Tesofensine), a potent triple monoamine reuptake inhibitor, has demonstrated a clear mechanism of action and has been evaluated in both preclinical and clinical settings for the treatment of cocaine dependence. While preclinical studies in non-human primates showed promise in reducing cocaine self-administration, a Phase II clinical trial did not find a significant difference between a 2 mg daily dose of this compound and placebo in promoting cocaine abstinence. Although the drug was well-tolerated, these findings suggest that at the dose tested, this compound is not an effective monotherapy for cocaine dependence.

Future research could explore several avenues. The decision to investigate higher doses in the extension of the NCT02798627 trial suggests that a different therapeutic window might exist. Further analysis of the full, unblinded dataset from this trial, including any data from higher dosage arms, is crucial. Additionally, exploring the efficacy of this compound in combination with other therapeutic approaches, or in specific subpopulations of individuals with cocaine use disorder, may be warranted. The complex neurobiology of cocaine addiction likely requires a multi-faceted treatment approach, and while this compound alone at the tested dose was not successful, its unique pharmacological profile may still hold therapeutic potential in different contexts.

References

An In-Depth Technical Guide to the Phenyltropane Class of Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction